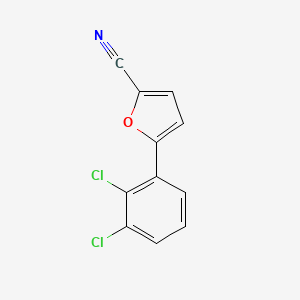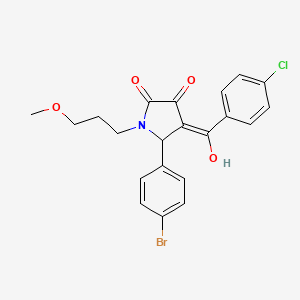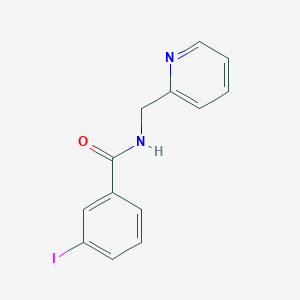![molecular formula C17H28N2O B5364152 {1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol](/img/structure/B5364152.png)
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol, also known as DPBM, is a chemical compound that has been widely used in scientific research. DPBM is a synthetic compound that belongs to the class of piperidine-based compounds. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of {1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol is not fully understood. However, it has been proposed that this compound modulates the activity of various neurotransmitter receptors such as dopamine, serotonin, and norepinephrine receptors. It has also been shown to inhibit the activity of enzymes such as monoamine oxidase A and B.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress. This compound has been shown to have a positive effect on mood and behavior, and it has been suggested that it may have potential applications in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. It has been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations. It is a synthetic compound, and its effects may not fully mimic those of endogenous neurotransmitters. Its long-term effects on the brain and other organs are not fully understood.
Orientations Futures
There are several future directions for research on {1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol. One area of interest is the development of this compound analogs with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and other organs. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various disorders.
Méthodes De Synthèse
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 4-(diethylamino)benzaldehyde with 3-piperidinol in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including the modulation of neurotransmitter receptors, ion channels, and enzymes. This compound has been shown to have potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
[1-[[4-(diethylamino)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-3-19(4-2)17-9-7-15(8-10-17)12-18-11-5-6-16(13-18)14-20/h7-10,16,20H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBKSQVEVGBEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)

![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)


![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5364125.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(methoxymethyl)-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5364127.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5364139.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)

![5-{2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5364160.png)

